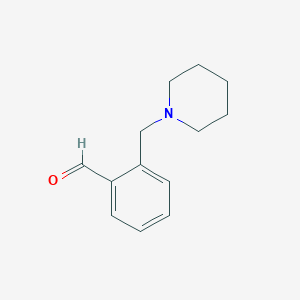

2-(Piperidin-1-ylmethyl)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(piperidin-1-ylmethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c15-11-13-7-3-2-6-12(13)10-14-8-4-1-5-9-14/h2-3,6-7,11H,1,4-5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPHAEHVTAXKZRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40491918 | |

| Record name | 2-[(Piperidin-1-yl)methyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40491918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61200-70-2 | |

| Record name | 2-[(Piperidin-1-yl)methyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40491918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Piperidin-1-ylmethyl)benzaldehyde via Nucleophilic Aromatic Substitution

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(Piperidin-1-ylmethyl)benzaldehyde from 2-fluorobenzaldehyde and piperidine. The core of this transformation is a nucleophilic aromatic substitution (SNAr) reaction, a powerful tool in modern organic synthesis for the formation of carbon-nitrogen bonds on aromatic systems. This document elucidates the underlying reaction mechanism, offers a detailed and validated experimental protocol, and discusses the critical parameters that ensure a high-yield and efficient synthesis. This guide is intended for researchers, chemists, and drug development professionals seeking to utilize this important building block in their synthetic endeavors.

Introduction: Strategic Importance and Synthetic Rationale

This compound is a valuable bifunctional molecule featuring both a reactive aldehyde for subsequent transformations (e.g., reductive amination, Wittig reactions, or condensations) and a tertiary amine (piperidine) moiety.[1] The piperidine ring is a prevalent scaffold in numerous biologically active compounds and approved pharmaceuticals, often improving pharmacokinetic properties.[2] The strategic placement of the piperidine group ortho to the aldehyde creates a unique chemical architecture for constructing complex heterocyclic systems and exploring structure-activity relationships (SAR) in medicinal chemistry.[2]

The synthesis from 2-fluorobenzaldehyde is an exemplary case of nucleophilic aromatic substitution (SNAr). Aromatic rings are typically electron-rich and resistant to nucleophilic attack. However, the presence of a strong electron-withdrawing group, such as the aldehyde group (-CHO) in this case, sufficiently depletes the electron density of the aromatic ring, making it susceptible to attack by a nucleophile.[3][4]

Causality of Reagent Selection:

-

2-Fluorobenzaldehyde (Substrate): The fluorine atom serves as an excellent leaving group for SNAr reactions. Although it forms a strong C-F bond, its high electronegativity polarizes the carbon-halogen bond and helps to stabilize the intermediate complex. Critically, the rate-determining step is the nucleophilic attack on the ring, not the cleavage of the C-F bond, which is why fluorine is a superior leaving group to other halogens in many SNAr contexts.[3] The ortho-aldehyde group is essential as it activates the ring for nucleophilic attack.[5]

-

Piperidine (Nucleophile): As a secondary amine, piperidine is a potent nucleophile capable of attacking the electron-deficient aromatic ring.

-

Potassium Carbonate (Base): An inorganic base is required to neutralize the hydrofluoric acid (HF) that is formed as a byproduct of the substitution reaction, driving the equilibrium towards the product.

-

Dimethylformamide (Solvent): DMF is an ideal solvent for this type of reaction. It is a polar aprotic solvent, which can solvate the potassium cation but does not strongly solvate the nucleophile, thus maintaining its reactivity. Its high boiling point (153 °C) allows the reaction to be conducted at the elevated temperatures necessary to overcome the activation energy barrier.[6]

Reaction Scheme and Mechanism

The overall transformation is as follows:

The reaction proceeds via the classical SNAr addition-elimination mechanism.

Mechanistic Breakdown:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of piperidine attacks the carbon atom bearing the fluorine (the ipso-carbon). This is the rate-determining step as it involves the temporary disruption of the ring's aromaticity.[7]

-

Formation of the Meisenheimer Complex: This attack forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[5] The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atom of the ortho-aldehyde group. This stabilization provided by the electron-withdrawing group is what makes the reaction feasible.[5][7]

-

Rearomatization and Elimination: The aromatic system is restored by the elimination of the fluoride ion, the leaving group. This is a rapid step that results in the formation of the final product.[7]

The following diagram illustrates the SNAr mechanism:

Validated Experimental Protocol

The following protocol is adapted from a reported procedure and has been demonstrated to be effective, affording a high yield of the desired product.[8]

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |

| 2-Fluorobenzaldehyde | C₇H₅FO | 124.11 | 20.0 g | 161.1 | 1.0 |

| Piperidine | C₅H₁₁N | 85.15 | 19.1 mL | 193.4 | 1.2 |

| Potassium Carbonate | K₂CO₃ | 138.21 | 26.73 g | 193.4 | 1.2 |

| Anhydrous DMF | C₃H₇NO | 73.09 | 160 mL | - | - |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~500 mL | - | - |

| Citric Acid | C₆H₈O₇ | 192.12 | As needed | - | - |

| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | ~100 mL | - | - |

| Brine | NaCl | 58.44 | ~100 mL | - | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | - |

Step-by-Step Procedure

The overall workflow for the synthesis and purification is outlined below.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-fluorobenzaldehyde (20 g, 161.1 mmol).[8]

-

Solvent and Reagents: Add anhydrous DMF (160 ml), followed by piperidine (19.1 ml, 193.4 mmol, 1.2 eq.) and potassium carbonate (26.73 g, 193.4 mmol, 1.2 eq.).[8]

-

Heating: Heat the resulting suspension with vigorous stirring to 130 °C. Maintain this temperature for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[8]

-

Work-up - Quenching: After completion, allow the reaction mixture to cool to room temperature and pour it into a beaker containing cold water (approx. 500 mL).[8]

-

Work-up - Neutralization: Adjust the pH of the aqueous suspension to approximately 5 using a solution of citric acid.[8]

-

Work-up - Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate (EtOAc).[8]

-

Work-up - Washing: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate (NaHCO₃) solution, and finally with brine.[8]

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator.[8]

-

Product: The final product, 2-(piperidin-1-yl)benzaldehyde, is obtained as a red oil. The reported yield for this procedure is 28.23 g, which corresponds to a 92% yield.[8]

Product Characterization and Safety

Physical Properties

Safety Precautions

-

2-Fluorobenzaldehyde: Flammable liquid and vapor. Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.

-

Piperidine: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.

-

DMF: Flammable liquid and vapor. Harmful in contact with skin or if inhaled. Causes serious eye irritation. Suspected of damaging the unborn child.

All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Conclusion

The synthesis of this compound from 2-fluorobenzaldehyde via nucleophilic aromatic substitution is a robust and high-yielding procedure. The reaction leverages fundamental principles of organic chemistry, where an electron-withdrawing group activates an aromatic ring for nucleophilic attack. The provided protocol is a validated, step-by-step method suitable for producing significant quantities of this versatile chemical intermediate, which serves as a valuable starting material for applications in medicinal chemistry and materials science.

References

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

-

Wikipedia. (2023). Nucleophilic aromatic substitution. Available at: [Link]

-

OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2023). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]

-

Khan, I., et al. (2021). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. RSC Advances. Available at: [Link]

Sources

- 1. Buy this compound | 61200-70-2 [smolecule.com]

- 2. 3-(Piperidin-1-ylmethyl)benzaldehyde|CAS 471930-01-5 [benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 6. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. 2-PIPERIDIN-1-YL-BENZALDEHYDE | 34595-26-1 [chemicalbook.com]

- 9. CAS 61200-70-2: Benzaldehyde, 2-(1-piperidinylmethyl)- [cymitquimica.com]

An In-depth Technical Guide to the Synthesis of 2-(Piperidin-1-ylmethyl)benzaldehyde

This guide provides a comprehensive overview of the synthesis of 2-(Piperidin-1-ylmethyl)benzaldehyde, a valuable intermediate in organic synthesis and medicinal chemistry. The document delves into the primary synthetic route, including its underlying mechanism, detailed reaction conditions, and the scientific rationale behind the procedural choices. Alternative synthetic strategies are also briefly explored to provide a broader context for researchers and drug development professionals.

Introduction and Strategic Importance

This compound, with the molecular formula C₁₃H₁₇NO, is an organic compound featuring a benzaldehyde core substituted at the ortho position with a piperidin-1-ylmethyl group. The unique structural combination of a reactive aldehyde and a saturated heterocyclic amine moiety makes it a versatile building block. The piperidine ring is a prevalent scaffold in numerous biologically active compounds, suggesting that this aldehyde could serve as a crucial starting material for the synthesis of novel drug candidates.[1][2] Furthermore, the aldehyde functional group can participate in a wide array of organic transformations, including reductive aminations, aldol condensations, and Wittig reactions, enabling the creation of diverse and complex molecular architectures.[1]

Retrosynthetic Analysis and Preferred Synthetic Pathway

A retrosynthetic analysis of the target molecule reveals several potential synthetic disconnections. The most logical and industrially scalable approach involves the formation of the C-N bond between the benzylic carbon and the piperidine nitrogen. This leads to two key precursors: a benzaldehyde derivative with a suitable leaving group at the ortho-methyl position and piperidine.

Caption: Retrosynthetic analysis of the target molecule.

This analysis points towards a nucleophilic substitution reaction as the most direct and efficient method. The most common and well-documented approach is the condensation reaction between 2-bromomethylbenzaldehyde and piperidine.[1]

Primary Synthesis Route: Nucleophilic Substitution

The cornerstone for synthesizing this compound is the nucleophilic substitution reaction between an ortho-halomethyl benzaldehyde and piperidine. This reaction is robust, high-yielding, and proceeds via a well-understood mechanism.

Reaction Mechanism

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. Piperidine, acting as the nucleophile, attacks the electrophilic benzylic carbon of 2-bromomethylbenzaldehyde. This concerted step involves the simultaneous formation of the new C-N bond and the cleavage of the C-Br bond, with the bromide ion acting as the leaving group. A base is typically added to neutralize the hydrogen bromide (HBr) that is formed when the initially formed ammonium salt is deprotonated.

Caption: SN2 mechanism for the synthesis.

Causality Behind Experimental Choices

The selection of reagents and conditions is critical for maximizing yield and minimizing side products.

-

Choice of Leaving Group: Benzylic bromides are ideal substrates. Bromine is an excellent leaving group, being sufficiently labile to be displaced by a moderately strong nucleophile like piperidine, yet stable enough to prevent significant decomposition of the starting material during storage or handling. Benzylic chlorides can also be used, though they are less reactive.[3]

-

Base: A mild inorganic base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), is employed.[1] Its primary role is to act as an acid scavenger, neutralizing the HBr generated during the reaction. This prevents the protonation of the piperidine nucleophile, which would render it unreactive. Using an excess of piperidine can also serve this purpose, but it is often more economical to use an inexpensive inorganic base.

-

Solvent: A polar aprotic solvent like acetonitrile (CH₃CN) or dimethylformamide (DMF) is typically used. These solvents can dissolve the reactants but do not participate in hydrogen bonding, which could solvate and deactivate the nucleophile.

-

Temperature: The reaction is often performed at elevated temperatures, such as under reflux, to ensure a reasonable reaction rate.[1] The specific temperature depends on the solvent chosen. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine completion.

Experimental Protocol

This protocol is a representative example based on established chemical principles.

Materials:

-

2-Bromomethylbenzaldehyde

-

Piperidine

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Brine solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromomethylbenzaldehyde (1.0 eq).

-

Reagent Addition: Add anhydrous potassium carbonate (2.0 eq) and acetonitrile to the flask. Begin stirring the suspension.

-

Nucleophile Addition: Slowly add piperidine (1.2 eq) to the stirring mixture at room temperature.

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 4-6 hours.

-

Monitoring: Monitor the progress of the reaction periodically using TLC until the starting material is consumed.

-

Workup: After completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Summary of Reaction Conditions

| Parameter | Condition | Rationale |

| Starting Material | 2-Bromomethylbenzaldehyde | Provides an activated electrophilic center with a good leaving group. |

| Nucleophile | Piperidine | A secondary amine that readily attacks the benzylic carbon. |

| Base | K₂CO₃ or Na₂CO₃ | Neutralizes the HBr byproduct, preventing deactivation of the nucleophile.[1] |

| Solvent | Acetonitrile or DMF | Polar aprotic solvent that facilitates the SN2 reaction. |

| Temperature | Reflux | Increases the reaction rate to ensure completion in a reasonable timeframe.[1] |

| Stoichiometry | Piperidine (1.1-1.5 eq), Base (2.0 eq) | A slight excess of piperidine ensures full conversion; excess base drives the reaction forward. |

Alternative Synthetic Approaches

While direct nucleophilic substitution is preferred, other routes can be considered depending on the availability of starting materials.

Synthesis from o-Tolualdehyde

A common precursor, o-tolualdehyde, can be converted to the required 2-bromomethylbenzaldehyde intermediate. This two-step process involves a free-radical benzylic bromination followed by the amination step described above.

Caption: Two-step synthesis workflow from o-tolualdehyde.

-

Benzylic Bromination: o-Tolualdehyde is reacted with N-Bromosuccinimide (NBS) in the presence of a radical initiator like Azobisisobutyronitrile (AIBN) or under UV light. This selectively brominates the benzylic methyl group, yielding the key intermediate. Care must be taken to avoid over-bromination or reaction at the aldehyde.

The Sommelet Reaction

The Sommelet reaction is a classic method for converting benzyl halides into aldehydes using hexamine (hexamethylenetetramine).[4][5] In a hypothetical route, one could start with 1-(o-methylbenzyl)piperidine, perform benzylic halogenation, and then attempt a Sommelet reaction. However, this is a more circuitous and less efficient route compared to building the aldehyde functionality first. The reaction proceeds by forming a quaternary ammonium salt, which is then hydrolyzed to the aldehyde.[4][5]

Mannich Reaction Considerations

The Mannich reaction is a powerful C-C bond-forming reaction that aminomethylates a compound with an active hydrogen using formaldehyde and an amine.[6][7] A direct, one-pot Mannich-type synthesis of the target molecule from benzaldehyde, piperidine, and a C1 source is not straightforward. Benzaldehyde lacks the acidic α-proton necessary for enolization, which is a key step in the traditional Mannich mechanism.[3] While modern methods for the direct ortho-C-H functionalization of benzaldehydes exist, they often require specialized catalysts (e.g., Palladium or Iridium) and directing groups, making the process more complex and costly than the nucleophilic substitution pathway.[8][9]

Conclusion

The synthesis of this compound is most reliably and efficiently achieved through the nucleophilic substitution of 2-bromomethylbenzaldehyde with piperidine. This method is high-yielding, mechanistically well-understood, and utilizes readily available reagents. The key to a successful synthesis lies in the appropriate choice of a base to scavenge the acid byproduct and a polar aprotic solvent to facilitate the SN2 reaction. Understanding the causality behind these experimental parameters allows for the robust and scalable production of this important chemical intermediate, paving the way for its application in pharmaceutical research and broader organic synthesis.

References

-

SUST Repository. Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. Available at: [Link]

-

National Center for Biotechnology Information. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. PubMed. Available at: [Link]

-

National Center for Biotechnology Information. Diverse ortho-C(sp2)-H Functionalization of Benzaldehydes Using Transient Directing Groups. PubMed. Available at: [Link]

-

Organic Reactions. The Sommelet Reaction. Available at: [Link]

-

ResearchGate. The Mannich Reaction. Available at: [Link]

Sources

- 1. Buy this compound | 61200-70-2 [smolecule.com]

- 2. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. organicreactions.org [organicreactions.org]

- 6. repository.sustech.edu:8080 [repository.sustech.edu:8080]

- 7. researchgate.net [researchgate.net]

- 8. Diverse ortho-C(sp2)-H Functionalization of Benzaldehydes Using Transient Directing Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 2-(Piperidin-1-ylmethyl)benzaldehyde

This document provides an in-depth analysis of the essential spectroscopic data required for the unambiguous identification and characterization of 2-(Piperidin-1-ylmethyl)benzaldehyde (Molecular Formula: C₁₃H₁₇NO; Molecular Weight: 203.28 g/mol ). For researchers in medicinal chemistry and organic synthesis, rigorous structural confirmation is the bedrock of reliable and reproducible science. This guide synthesizes predictive data based on established spectroscopic principles with practical, field-tested protocols for data acquisition.

The structural features of this molecule—an ortho-substituted benzaldehyde ring linked to a piperidine moiety via a methylene bridge—give rise to a unique spectral fingerprint. We will dissect the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between the molecular structure and the observed spectral features.

Molecular Structure and Logic

The first step in any spectroscopic analysis is a thorough understanding of the molecule's architecture. The key components are an aromatic system, an aldehyde functional group, a tertiary amine, and a saturated heterocyclic (piperidine) ring. Each of these imparts distinct and predictable signals in the various spectra.

Caption: 2D structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for the structural elucidation of organic compounds in solution. The analysis of both ¹H (proton) and ¹³C spectra provides a complete picture of the carbon-hydrogen framework.

¹H NMR Spectroscopy: Predicted Data

The proton NMR spectrum is anticipated to show distinct signals for the aldehyde, aromatic, methylene bridge, and piperidine protons. The chemical shifts are governed by the electronic environment of each proton.

| Assignment | Predicted Chemical Shift (δ) / ppm | Multiplicity | Integration | Rationale |

| Aldehyde Proton (-CHO) | 9.8 - 10.0 | Singlet (s) | 1H | Highly deshielded by the electronegative oxygen and the magnetic anisotropy of the C=O bond.[1] |

| Aromatic Protons (Ar-H) | 7.0 - 8.0 | Multiplet (m) | 4H | Complex splitting pattern due to ortho-disubstitution on the benzene ring.[1] |

| Methylene Bridge (-CH₂-) | 3.5 - 3.8 | Singlet (s) | 2H | Located between the electron-withdrawing aromatic ring and the nitrogen atom.[1] |

| Piperidine Protons (α to N) | 2.4 - 2.8 | Multiplet (m) | 4H | Protons adjacent to the nitrogen atom are deshielded relative to other ring protons.[1] |

| Piperidine Protons (β, γ to N) | 1.4 - 1.8 | Multiplet (m) | 6H | Aliphatic protons in a shielded environment, further upfield.[1] |

¹³C NMR Spectroscopy: Predicted Data

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule.

| Assignment | Predicted Chemical Shift (δ) / ppm | Rationale |

| Aldehyde Carbonyl (-C HO) | ~190 - 200 | Characteristic downfield shift for an aromatic aldehyde carbonyl carbon.[1][2] |

| Aromatic Carbons (Ar-C) | ~120 - 140 | Six distinct signals are expected due to the lack of symmetry from the ortho-substitution.[1][2] |

| Methylene Bridge (-C H₂-) | ~60 - 65 | Typical shift for a carbon atom situated between an aromatic ring and a nitrogen atom. |

| Piperidine Carbons (α to N) | ~54 - 58 | Carbons directly attached to the nitrogen are deshielded compared to other aliphatic carbons. |

| Piperidine Carbons (β to N) | ~25 - 28 | Aliphatic carbons in a standard range. |

| Piperidine Carbon (γ to N) | ~23 - 25 | The most shielded carbon of the piperidine ring. |

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures data integrity and reproducibility.

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the field on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Apply a 90° pulse with a relaxation delay of 5 seconds to ensure quantitative integration.

-

Collect 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C frequency.

-

Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).

-

Set the spectral width to cover a range of 0 to 220 ppm.

-

Collect 1024-4096 scans, as the ¹³C nucleus has low natural abundance.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

-

Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

-

Integrate the ¹H spectrum and pick all relevant peaks in both spectra.

-

Caption: Standard workflow for NMR spectroscopic analysis.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[3] The vibrations of specific bonds correspond to absorptions at characteristic frequencies.

IR Data: Fingerprint Analysis

The IR spectrum of this compound will be dominated by the strong carbonyl stretch of the aldehyde.

| **Frequency Range (cm⁻¹) ** | Intensity | Assignment | Rationale |

| 3100 - 3000 | Weak to Moderate | Aromatic C-H Stretch | Characteristic of C-H bonds on a benzene ring.[1] |

| 2800 - 2700 | Moderate | Aldehydic C-H Stretch | A diagnostic pair of bands (Fermi doublet) for the aldehyde C-H bond.[1][4] |

| ~1705 | Strong | Carbonyl (C=O) Stretch | The frequency is consistent with an aromatic aldehyde, where conjugation slightly lowers the energy compared to an aliphatic aldehyde.[1] |

| 1600 - 1450 | Weak to Moderate | Aromatic C=C Stretch | Skeletal vibrations of the benzene ring.[1] |

| 1300 - 1200 | Moderate | C-N Stretch | Corresponds to the stretching of the carbon-nitrogen bond of the tertiary amine.[1] |

Experimental Protocol: IR Data Acquisition

Objective: To obtain a high-quality IR spectrum for functional group identification.

Methodology:

-

Instrument Preparation:

-

Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

-

Sample Application:

-

Place a small drop of the neat liquid sample (or a few milligrams of solid) directly onto the ATR crystal.

-

Ensure complete coverage of the crystal for a strong signal.

-

-

Data Acquisition:

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Use the peak-picking tool to identify the wavenumbers of the major absorption bands.

-

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural details derived from its fragmentation pattern.[5]

MS Data: Molecular Ion and Fragmentation

Molecular Ion: The molecular weight is 203.28. In a typical mass spectrum, a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ is expected at m/z 203 or m/z 204 , respectively, depending on the ionization technique used.[1]

Fragmentation Analysis: The structure suggests predictable fragmentation pathways. The most likely cleavage is the benzylic C-C bond alpha to the nitrogen atom, a process known as alpha-cleavage. This is a highly favorable pathway for amines.

-

Primary Fragmentation: Alpha-cleavage would lead to the loss of a benzaldehyde radical and the formation of a stable, resonance-stabilized piperidin-1-ylmethyl cation.

Caption: Proposed primary fragmentation pathway for this compound.

Other significant fragments may arise from the loss of the formyl group (-CHO) from the molecular ion, or subsequent fragmentation of the aromatic ring.[6]

Experimental Protocol: MS Data Acquisition

Objective: To determine the molecular weight and analyze the fragmentation pattern.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

-

Ionization Method Selection:

-

Electrospray Ionization (ESI): Ideal for producing protonated molecules [M+H]⁺ with minimal fragmentation. The sample solution is infused directly into the source at a low flow rate (e.g., 5-10 µL/min).

-

Electron Impact (EI): A higher-energy technique that induces extensive fragmentation, providing a detailed fingerprint. The sample is introduced via a direct insertion probe or GC inlet.

-

-

Mass Analysis:

-

Analyze the ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Acquire data over a mass range of m/z 50 to 500.

-

-

Data Interpretation:

-

Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight.

-

Analyze the major fragment ions and propose fragmentation pathways consistent with the known structure.

-

Conclusion

The combination of NMR, IR, and MS provides a robust and multi-faceted analytical approach to confirm the identity and purity of this compound. The aldehyde proton singlet near 10 ppm in ¹H NMR, the carbonyl carbon signal near 195 ppm in ¹³C NMR, the strong C=O stretch around 1705 cm⁻¹ in IR, and the molecular ion at m/z 203 are the key spectroscopic signatures. Adherence to the detailed protocols outlined in this guide will ensure the generation of high-quality, reliable data essential for advancing research and development objectives.

References

- Smolecule. (2023, August 15). This compound.

- Doc Brown's Chemistry. C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm.

-

ResearchGate. Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Retrieved from [Link]

-

PubMed Central. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base. Retrieved from [Link]

-

Proprep. Analyze the IR spectra of benzaldehyde, highlighting key functional group peaks. Retrieved from [Link]

-

Doc Brown's Chemistry. infrared spectrum of benzaldehyde. Retrieved from [Link]

-

Doc Brown's Chemistry. mass spectrum of benzaldehyde. Retrieved from [Link]

-

Berkeley Learning Hub. (2025, January 30). Benzaldehyde IR Spectrum Analysis. Retrieved from [Link]

-

PubMed. (2018, August 15). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]

Sources

- 1. Buy this compound | 61200-70-2 [smolecule.com]

- 2. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. proprep.com [proprep.com]

- 4. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of 2-(Piperidin-1-ylmethyl)benzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of 2-(Piperidin-1-ylmethyl)benzaldehyde. Aimed at researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the NMR spectra, grounded in the fundamental principles of chemical shifts, spin-spin coupling, and molecular structure. By integrating predicted spectral data with established knowledge of related chemical moieties, this guide serves as a practical reference for the structural elucidation and quality control of this and analogous compounds. Detailed experimental protocols for sample preparation and data acquisition are also provided to ensure reproducible and high-quality results.

Introduction: The Structural Significance of this compound

This compound is a unique organic molecule that incorporates three key structural motifs: an aromatic aldehyde, a benzylic methylene group, and a saturated heterocyclic amine (piperidine). This combination of functionalities makes it a valuable scaffold in medicinal chemistry and organic synthesis. The aldehyde group can participate in a variety of chemical transformations, while the tertiary amine introduces basicity and potential for salt formation, influencing its pharmacokinetic properties.

Given the importance of unambiguous structural confirmation in all scientific endeavors, particularly in drug discovery and development, a thorough characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used technique for the structural elucidation of organic molecules in solution. This guide will delve into the detailed ¹H and ¹³C NMR spectral features of this compound, providing a roadmap for its identification and analysis.

Foundational Principles of NMR Spectroscopy

NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with non-zero spin, such as ¹H and ¹³C, to align with or against an external magnetic field. The precise resonance frequency of a nucleus is exquisitely sensitive to its local electronic environment, a phenomenon known as the chemical shift (δ) . This allows for the differentiation of chemically non-equivalent nuclei within a molecule.

Furthermore, interactions between the spins of neighboring nuclei, transmitted through the bonding electrons, lead to the splitting of NMR signals into multiplets. This spin-spin coupling provides invaluable information about the connectivity of atoms within the molecular framework. The magnitude of this interaction is given by the coupling constant (J) , measured in Hertz (Hz).

For complex molecules, one-dimensional (1D) NMR spectra can become crowded. In such cases, two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are employed to resolve overlapping signals and establish correlations between different nuclei, providing a more complete picture of the molecular structure.[1]

Predicted ¹H NMR Spectral Analysis

In the absence of a publicly available experimental spectrum for this compound, a high-quality prediction was generated using advanced computational algorithms.[2][3] The following analysis is based on this predicted data, interpreted in the context of known chemical shift and coupling constant trends.

Aromatic Region (δ 7.0 - 8.0 ppm)

The four protons on the benzene ring are chemically non-equivalent and will give rise to a complex multiplet pattern in the aromatic region. The ortho-disubstitution pattern breaks the symmetry of the ring, leading to distinct signals for each proton.

-

Aldehyde Proton (CHO): A highly deshielded singlet is predicted to appear around δ 10.3 ppm . This significant downfield shift is characteristic of aldehyde protons, which are influenced by the anisotropic effect of the carbonyl group and its electron-withdrawing nature.[4][5]

-

Aromatic Protons (Ar-H):

-

The proton ortho to the aldehyde group (H-3) is expected to be the most deshielded of the ring protons, likely appearing as a doublet of doublets around δ 7.9 ppm .

-

The proton ortho to the piperidinomethyl group (H-6) will also be a doublet of doublets, predicted around δ 7.5 ppm .

-

The remaining two protons (H-4 and H-5) will appear as multiplets in the range of δ 7.3-7.6 ppm .

-

The coupling constants between adjacent aromatic protons (³JHH) are typically in the range of 7-8 Hz, while meta-coupling (⁴JHH) is smaller, around 1-3 Hz.[6]

Aliphatic Region (δ 1.0 - 4.0 ppm)

-

Benzylic Protons (-CH₂-Ar): A sharp singlet corresponding to the two benzylic protons is predicted around δ 3.7 ppm . The chemical shift is influenced by the adjacent aromatic ring and the nitrogen atom.

-

Piperidine Protons:

-

The four protons on the carbons alpha to the nitrogen atom (H-2' and H-6') are expected to appear as a multiplet around δ 2.5 ppm . These protons are deshielded due to the electronegativity of the adjacent nitrogen.

-

The six protons on the beta and gamma carbons of the piperidine ring (H-3', H-4', and H-5') will give rise to overlapping multiplets in the region of δ 1.4-1.7 ppm .

-

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides information on the number of chemically distinct carbon environments.

Carbonyl and Aromatic Carbons (δ 120 - 200 ppm)

-

Aldehyde Carbonyl (C=O): The carbonyl carbon is the most deshielded carbon in the molecule, with a predicted chemical shift of approximately δ 193 ppm .[7]

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons due to the lack of symmetry.

-

The carbon bearing the aldehyde group (C-1) and the carbon bearing the piperidinomethyl group (C-2) are quaternary and will likely have weaker intensities. Their predicted shifts are around δ 136 ppm and δ 140 ppm , respectively.

-

The four CH carbons of the aromatic ring are predicted to resonate in the range of δ 127-134 ppm .

-

Aliphatic Carbons (δ 20 - 70 ppm)

-

Benzylic Carbon (-CH₂-Ar): The benzylic carbon is predicted to have a chemical shift of approximately δ 62 ppm .

-

Piperidine Carbons:

-

The alpha carbons (C-2' and C-6') are expected at around δ 54 ppm .

-

The beta carbons (C-3' and C-5') are predicted to be in the region of δ 26 ppm .

-

The gamma carbon (C-4') is the most shielded of the piperidine carbons, with a predicted chemical shift of about δ 24 ppm .

-

Tabulated Summary of Predicted NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde (-CHO) | 10.3 | s (singlet) |

| Aromatic (H-3) | 7.9 | dd (doublet of doublets) |

| Aromatic (H-6) | 7.5 | dd (doublet of doublets) |

| Aromatic (H-4, H-5) | 7.3 - 7.6 | m (multiplet) |

| Benzylic (-CH₂-) | 3.7 | s (singlet) |

| Piperidine (α-CH₂) | 2.5 | m (multiplet) |

| Piperidine (β, γ-CH₂) | 1.4 - 1.7 | m (multiplet) |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 193 |

| Aromatic (C-2) | 140 |

| Aromatic (C-1) | 136 |

| Aromatic (CH) | 127 - 134 |

| Benzylic (-CH₂-) | 62 |

| Piperidine (α-C) | 54 |

| Piperidine (β-C) | 26 |

| Piperidine (γ-C) | 24 |

Experimental Protocols

To obtain high-quality NMR spectra of this compound, the following protocols are recommended.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Other deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can also be used, but will result in different chemical shifts.[8]

-

Concentration: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. Most commercially available deuterated solvents contain a small amount of TMS.

-

Sample Filtration: If the solution is not clear, filter it through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

NMR Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion, especially in the aromatic region.

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Ensure proper shimming of the magnetic field to obtain sharp, symmetrical peaks.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR Experiments (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is crucial for assigning quaternary carbons and piecing together molecular fragments.

-

Visualization of Molecular Structure and Key Correlations

The following diagrams illustrate the molecular structure and the expected key NMR correlations.

Figure 1: Molecular structure of this compound.

Figure 2: Key 2D NMR correlations for structural assignment.

Conclusion

This technical guide has provided a detailed framework for the ¹H and ¹³C NMR characterization of this compound. Through the use of high-quality predicted spectral data, a thorough assignment of the proton and carbon signals has been presented, supported by established principles of NMR spectroscopy. The provided experimental protocols offer a clear path for obtaining reliable and reproducible data. This guide serves as a valuable resource for scientists engaged in the synthesis, analysis, and application of this and structurally related molecules, facilitating unambiguous structural verification and ensuring the integrity of their research.

References

-

Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

-

The Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]

-

Green Chemistry. (n.d.). Structure-guided engineering of benzaldehyde lyase for efficient synthesis of dihydroxyacetone and one-pot biosynthesis of 2-amino-1,3-propanediol. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Retrieved from [Link]

-

ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Retrieved from [Link]

-

Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.). Retrieved from [Link]

- Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.

-

JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]

-

NMRium. (n.d.). NMRium demo - Predict. Retrieved from [Link]

-

Reddit. (2023). How reliable actually is the nmr prediction spectra tool in chemdraw ?. Retrieved from [Link]

-

Sci-Hub. (1971). The NMR‐spectrum of benzaldehyde partially oriented in the nematic phase. Organic Magnetic Resonance. Retrieved from [Link]

-

nmrdb.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

-

Bulgarian Chemical Communications. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Retrieved from [Link]

-

ACS Publications. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009).

-

nmrshiftdb2. (n.d.). nmrshiftdb2 - open nmr database on the web. Retrieved from [Link]

-

ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

-

MDPI. (2022). Computed NMR Shielding Effects over Fused Aromatic / Antiaromatic Hydrocarbons. Symmetry. Retrieved from [Link]

-

MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. International Journal of Molecular Sciences. Retrieved from [Link]

-

Chegg. (2018). Solved Interpret both the 1 H and 13C NMR spectra of. Retrieved from [Link]

-

ResearchGate. (2022). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]

-

ChemRxiv. (n.d.). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. Retrieved from [Link]

-

NMRium. (n.d.). NMRium - The next-generation NMR software. Retrieved from [Link]

-

ChemDoodle. (n.d.). Demos > Simulate NMR and MS. Retrieved from [Link]

-

ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction...?. Retrieved from [Link]

-

Chegg. (2022). Solved Predict the expected 13C NMR chemical shift for the. Retrieved from [Link]

Sources

- 1. hmdb.ca [hmdb.ca]

- 2. app.nmrium.com [app.nmrium.com]

- 3. Simulate and predict NMR spectra [nmrdb.org]

- 4. modgraph.co.uk [modgraph.co.uk]

- 5. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Benzylamine(100-46-9) 13C NMR spectrum [chemicalbook.com]

Technical Guide: Physicochemical and Synthetic Profile of 2-(Piperidin-1-ylmethyl)benzaldehyde

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the strategic design of molecular building blocks is paramount. 2-(Piperidin-1-ylmethyl)benzaldehyde is a bifunctional aromatic compound that serves as a valuable intermediate for constructing complex molecular architectures. This molecule uniquely combines the electrophilic reactivity of an aromatic aldehyde with the nucleophilic and basic properties of a tertiary amine, embodied in the piperidine ring. The ortho substitution pattern provides steric influence and potential for intramolecular interactions or cyclization reactions, making it a distinct and versatile tool for drug discovery and materials science professionals.

This technical guide provides an in-depth analysis of the physical and chemical properties of this compound. It offers a synthesis of theoretical predictions, established chemical principles, and practical, field-proven experimental protocols for its synthesis and characterization.

Chemical Identity and Structure

Correctly identifying a compound is the foundational step for any laboratory work. The following identifiers and structural representations define this compound.

-

IUPAC Name: this compound

-

CAS Number: 34595-26-1

-

Molecular Formula: C₁₃H₁₇NO

-

Canonical SMILES: C1CCN(CC1)CC2=CC=CC=C2C=O

-

InChI Key: WWBOSCKXPMBVLG-UHFFFAOYSA-N

The molecule's architecture, featuring an aldehyde and a tertiary amine on an aromatic scaffold, dictates its physicochemical behavior and reactivity profile.

Caption: 2D structure of this compound.

Physical Properties

While extensive experimental data for this specific compound is not widely published, its physical properties can be reliably predicted based on its structure and data from analogous compounds. These properties are crucial for handling, storage, and designing experimental conditions.

| Property | Value (Predicted or Experimental) | Source/Rationale |

| Molecular Weight | 203.28 g/mol | Calculated from Molecular Formula |

| Appearance | Clear, yellow oil | Experimental observation[1] |

| Melting Point | 95 °C (from ethanol) | Experimental data[1] |

| Boiling Point | 143 °C at 1.0 Torr | Experimental data[1] |

| Density | 1.091 ± 0.06 g/cm³ | Predicted[1] |

| pKa (Conjugate Acid) | 4.36 ± 0.40 | Predicted; relates to the basicity of the piperidine nitrogen[1] |

| Solubility | Soluble in common organic solvents (e.g., EtOAc, CH₂Cl₂, ethanol); sparingly soluble in water. | Based on the presence of a large nonpolar aromatic ring and alkyl groups, with polar aldehyde and amine functionalities. |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | Recommended for aldehydes and amines to prevent oxidation and degradation[1] |

Chemical Properties and Reactivity

The reactivity of this compound is governed by its three primary functional domains: the aldehyde group, the tertiary amine, and the aromatic ring.

Aldehyde Reactivity

The aldehyde group is a potent electrophile, making it a hub for nucleophilic addition and condensation reactions.[2]

-

Oxidation: Can be readily oxidized to the corresponding 2-(Piperidin-1-ylmethyl)benzoic acid using standard oxidizing agents like pyridinium bromochromate (PBC) in a solvent such as DMSO.[3]

-

Reduction: The aldehyde can be selectively reduced to a primary alcohol, [2-(Piperidin-1-ylmethyl)phenyl]methanol, using mild reducing agents like sodium borohydride (NaBH₄).

-

Condensation Reactions: It readily undergoes condensation with primary amines to form imines (Schiff bases), with hydroxylamine to form oximes, and with thiosemicarbazide to yield thiosemicarbazones.[2] These reactions are fundamental for generating novel chemical entities for biological screening.[2]

-

Nucleophilic Addition: Reacts with organometallic reagents (e.g., Grignard or organolithium reagents) to form secondary alcohols.

Tertiary Amine Reactivity

The piperidine nitrogen atom possesses a lone pair of electrons, rendering it basic and nucleophilic.

-

Basicity: It readily forms salts with acids. This property is often exploited in pharmaceutical sciences to improve the solubility and handling of drug candidates.

-

Nucleophilicity: While sterically hindered, the nitrogen can participate in certain reactions, although its primary role is often as a directing group or an internal base.

Aromatic Ring Reactivity

The benzaldehyde ring can undergo electrophilic aromatic substitution. The directing effects of the substituents are key:

-

Aldehyde Group (-CHO): A deactivating, meta-directing group.

-

Piperidin-1-ylmethyl Group (-CH₂-Pip): A weakly activating, ortho, para-directing group due to the alkyl nature of the methylene bridge.[2] The activating effect of the alkyl group typically outweighs the deactivating effect of the aldehyde, directing incoming electrophiles primarily to the positions ortho and para to the piperidin-1-ylmethyl substituent.

Caption: Key reactivity pathways for this compound.

Anticipated Spectroscopic Signatures

Structural confirmation relies on a suite of spectroscopic techniques. Based on the functional groups present, the following spectral data are anticipated for this molecule.

-

¹H NMR (Proton NMR):

-

Aldehyde Proton (CHO): A characteristic singlet appearing far downfield, typically in the δ 9.7–10.0 ppm range.[4][5]

-

Aromatic Protons (Ar-H): A complex multiplet pattern between δ 6.5–8.0 ppm, corresponding to the four protons on the substituted benzene ring.[4]

-

Methylene Bridge (-CH₂-): A singlet corresponding to the two protons of the CH₂ group connecting the ring and the piperidine nitrogen, expected around δ 3.5-4.5 ppm.

-

Piperidine Protons: Multiple overlapping signals in the δ 1.5–3.0 ppm range corresponding to the 10 protons on the piperidine ring.

-

-

¹³C NMR (Carbon NMR):

-

Aldehyde Carbonyl (C=O): A signal in the highly deshielded region of δ 190–200 ppm.

-

Aromatic Carbons: Multiple signals between δ 120–150 ppm.

-

Methylene Bridge (-CH₂-): A signal around δ 50-65 ppm.

-

Piperidine Carbons: Signals in the aliphatic region, typically δ 20–55 ppm.

-

-

IR (Infrared) Spectroscopy:

-

C=O Stretch: A strong, sharp absorption band characteristic of an aromatic aldehyde carbonyl group, expected around 1710–1685 cm⁻¹.[6]

-

Aldehyde C-H Stretch: Two characteristic moderate bands, often appearing as a doublet, around 2830-2695 cm⁻¹.[6][7] The peak near 2720 cm⁻¹ is particularly diagnostic.[6]

-

C-N Stretch: A moderate absorption in the 1250-1020 cm⁻¹ region.

-

Aromatic C=C Stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight (203.28). Common fragmentation patterns would involve the loss of the aldehyde group or cleavage at the benzylic position.

-

Experimental Protocols

The following protocols provide robust, step-by-step methodologies for the synthesis and characterization of this compound.

Protocol 1: Synthesis via Reductive Amination

Reductive amination is a reliable and versatile method for forming C-N bonds.[8] This protocol describes the synthesis from 2-formylbenzonitrile, followed by reduction. A more direct approach involves the reaction of 2-bromobenzaldehyde with piperidine, followed by a formylation step, but reductive amination of a suitable precursor is often more straightforward. An alternative common synthesis involves the reaction of 2-chlorobenzaldehyde with piperidine.[1]

Objective: To synthesize this compound.

Materials:

-

2-Chlorobenzaldehyde

-

Piperidine

-

Potassium Carbonate (K₂CO₃)

-

Solvent (e.g., DMF or DMSO)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-chlorobenzaldehyde (1 equivalent), piperidine (1.2 equivalents), and potassium carbonate (2 equivalents).

-

Solvent Addition: Add a suitable solvent like DMF to dissolve the reactants.

-

Heating: Heat the reaction mixture with stirring at 130 °C for 3 hours.[1] Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water.[1]

-

pH Adjustment: Adjust the pH to approximately 5 using a citric acid solution.[1]

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.[1]

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[1]

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

-

Purification: The resulting crude product, typically a red or yellow oil, can be purified further by column chromatography on silica gel if necessary.[1]

Protocol 2: Workflow for Purity and Identity Confirmation

A self-validating workflow is essential to ensure the synthesized material is the correct compound and of sufficient purity for subsequent applications.

Caption: A logical workflow for the purification and structural validation.

Applications in Research and Drug Development

The true value of this compound lies in its utility as a synthetic intermediate.

-

Heterocyclic Synthesis: The ortho-positioning of the reactive aldehyde and the aminomethyl group makes it an excellent precursor for synthesizing various heterocyclic ring systems through intramolecular cyclization reactions.

-

Ligand Development: The nitrogen atom can act as a coordination site for metal catalysts, making this scaffold a candidate for developing novel ligands in organometallic chemistry.

-

Medicinal Chemistry: Analogous structures, such as 4-(1-Piperidinyl)benzaldehyde, are used as reactants for synthesizing anti-inflammatory agents, antibacterial compounds, and selective NMDA receptor antagonists.[9] The bifunctional nature of the title compound allows for the generation of diverse molecular libraries to explore structure-activity relationships (SAR) in drug discovery programs.[2]

Safety and Handling

As with any chemical reagent, proper safety protocols must be strictly followed.

-

General Handling: Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2]

-

Hazards: Aromatic aldehydes can be irritants to the skin, eyes, and respiratory system.[10] Tertiary amines can also be corrosive and require careful handling.[11][12] Avoid inhalation of vapors and direct contact with skin and eyes.[2]

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to prevent oxidation.[1]

-

In case of Exposure: If in eyes, rinse cautiously with water for several minutes. If on skin, wash thoroughly with soap and water. Seek immediate medical attention if irritation persists or if swallowed.[2]

References

-

PubChem. 4-(Piperidin-1-ylmethyl)benzaldehyde. National Center for Biotechnology Information. [Link]

-

PubChem. 4-(1-Piperidinyl)benzaldehyde. National Center for Biotechnology Information. [Link]

- Matassini, C., Clemente, F., & Goti, A. (2018). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. MDPI.

-

UCLA Chemistry. IR Spectroscopy Tutorial: Aldehydes. [Link]

-

Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?. [Link]

-

Yajurvedi, D. (2016). Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. ResearchGate. [Link]

-

Chemistry LibreTexts. 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

ResearchGate. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. [Link]

-

Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Oregon State University. Spectroscopy of Aldehydes and Ketones. [Link]

Sources

- 1. 2-PIPERIDIN-1-YL-BENZALDEHYDE | 34595-26-1 [chemicalbook.com]

- 2. 3-(Piperidin-1-ylmethyl)benzaldehyde|CAS 471930-01-5 [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. 4-(1-Piperidinyl)benzaldehyde 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 4-(Piperidin-1-yl)benzaldehyde | C12H15NO | CID 291354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. diplomatacomercial.com [diplomatacomercial.com]

- 12. TERTIARY AMINES (OR) CORROSIVE FLAMMABLE LIQUID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

"crystal structure analysis of 2-(Piperidin-1-ylmethyl)benzaldehyde derivatives"

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-(Piperidin-1-ylmethyl)benzaldehyde Derivatives

Authored by a Senior Application Scientist

Abstract

The precise determination of a molecule's three-dimensional architecture is fundamental to modern chemistry, particularly in the realm of drug discovery and materials science. This compound and its derivatives represent a class of compounds with significant potential, serving as versatile scaffolds in medicinal chemistry due to the combined functionalities of the electrophilic benzaldehyde and the basic piperidine ring.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive walkthrough of the critical process of crystal structure analysis for this compound class. Moving beyond a simple recitation of methods, this document elucidates the causality behind experimental choices, from initial synthesis and crystallization to the final interpretation of crystallographic data, thereby empowering researchers to achieve robust and meaningful structural insights.

The Strategic Importance of Structural Elucidation

The piperidine ring is a ubiquitous structural motif found in numerous pharmaceuticals and natural alkaloids, valued for its ability to influence pharmacokinetic properties and engage in crucial interactions with biological targets.[2][3] When coupled with a benzaldehyde core at the ortho-position via a methylene linker, as in this compound, the resulting molecule possesses a unique conformational flexibility and a rich potential for forming diverse intermolecular interactions.

Understanding the exact solid-state conformation and the packing of these molecules in a crystal lattice is not merely an academic exercise. It provides invaluable, actionable intelligence for:

-

Structure-Activity Relationship (SAR) Studies: Unambiguously correlating a molecule's 3D shape with its biological activity.[1]

-

Rational Drug Design: Using the crystal structure as a blueprint to design next-generation derivatives with enhanced potency, selectivity, or improved physicochemical properties.[4]

-

Polymorph Screening: Identifying and characterizing different crystalline forms of a drug candidate, which can have profound implications for its stability, solubility, and bioavailability.

This guide provides the foundational knowledge to harness the power of single-crystal X-ray diffraction (SCXRD) to unlock this critical structural information.

Synthesis and Purification: The Essential Prelude

The journey to a crystal structure begins with the synthesis of the target molecule. A common and effective route to the core scaffold involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-fluorobenzaldehyde, with piperidine.

Experimental Protocol: Synthesis of 2-(Piperidin-1-yl)benzaldehyde

This protocol is adapted from established procedures for similar aromatic substitutions.[5][6]

Materials:

-

2-Fluorobenzaldehyde

-

Piperidine (1.2 eq.)

-

Potassium Carbonate (K₂CO₃, 1.2 eq.)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Deionized Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a solution of 2-fluorobenzaldehyde (1.0 eq.) in anhydrous DMF, add piperidine (1.2 eq.) and potassium carbonate (1.2 eq.).

-

Heating: Heat the suspension with vigorous stirring to 130°C for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic phases and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude product should be purified to the highest possible degree (>95%) before attempting crystallization. Flash column chromatography is the method of choice. Causality: Impurities are the primary inhibitor of high-quality crystal growth, as they disrupt the ordered packing of molecules into a lattice.[7]

The Art of Crystallization: From Solution to Single Crystal

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. It requires inducing the slow, ordered precipitation of the compound from a supersaturated solution. The key is patience and methodical exploration of conditions.[8]

Core Principles of Crystallization

-

Purity is Paramount: As established, the starting material must be exceptionally pure.[7]

-

Solvent Selection: The ideal solvent is one in which the compound is moderately soluble. If solubility is too high, achieving supersaturation is difficult; if too low, the compound may precipitate as an amorphous powder.[8]

-

Minimize Nucleation Sites: Fewer nucleation points lead to the growth of fewer, larger crystals. This is achieved by using clean glassware and filtering solutions to remove dust and other particulate matter.[8]

-

Patience and Minimal Disturbance: The crystallization process should be slow and undisturbed. Mechanical shocks or rapid temperature changes can cause the formation of many small, unusable crystals.[7]

Experimental Protocol: Crystallization by Slow Evaporation

Slow evaporation is a robust and widely successful method for a vast range of organic compounds.[9]

Materials:

-

Purified this compound derivative

-

A selection of analytical grade solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, dichloromethane)

-

Small, clean glass vials (e.g., 2 mL)

-

Syringe filters (0.22 µm)

Procedure:

-

Solubility Screening: In separate small vials, test the solubility of ~5-10 mg of your compound in various solvents to find one with moderate solubility.

-

Prepare a Near-Saturated Solution: Prepare a solution of the compound in the chosen solvent. Gently warm the mixture if necessary to ensure all the solid dissolves.

-

Filter the Solution: Draw the solution into a clean syringe and pass it through a 0.22 µm filter directly into a clean crystallization vial. This removes any dust or micro-impurities that could act as unwanted nucleation sites.

-

Cover and Wait: Cover the vial with a cap, but do not seal it tightly. Puncture the cap with a needle or use paraffin film with a few pinholes. This allows the solvent to evaporate slowly over the course of several days to weeks.

-

Incubate: Place the vial in a location free from vibrations and temperature fluctuations.

-

Harvest: Once suitable crystals (ideally 0.1-0.3 mm in each dimension) have formed, they can be carefully harvested using a loop or fine needle for analysis.[10]

| Method | Principle | Best For |

| Slow Evaporation | Solvent volume decreases, increasing concentration to the point of supersaturation.[9] | Thermally stable compounds with moderate volatility solvents. |

| Slow Cooling | Solubility decreases as a saturated or near-saturated solution is cooled slowly.[11] | Compounds that show a significant change in solubility with temperature. |

| Vapor Diffusion | An anti-solvent (in which the compound is insoluble) slowly diffuses into a solution of the compound, causing it to precipitate.[9] | Small quantities of material; allows for fine-tuning of precipitation rate. |

| Liquid Diffusion | A layer of anti-solvent is carefully layered on top of a solution of the compound. Crystallization occurs at the interface.[11] | Excellent for generating high-quality crystals when solvent densities are appropriate. |

The Crystallographic Workflow: From Crystal to Structure

Once a suitable single crystal is obtained, the process of Single-Crystal X-ray Diffraction (SCXRD) begins. This technique uses the diffraction pattern of X-rays passing through the crystal to determine the precise arrangement of atoms.[12]

Overall Crystal Structure Analysis Workflow

The following diagram outlines the logical flow from a synthesized compound to a fully analyzed crystal structure.

Sources

- 1. 3-(Piperidin-1-ylmethyl)benzaldehyde|CAS 471930-01-5 [benchchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. thieme-connect.de [thieme-connect.de]

- 5. 2-PIPERIDIN-1-YL-BENZALDEHYDE | 34595-26-1 [chemicalbook.com]

- 6. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 8. How To [chem.rochester.edu]

- 9. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 11. journals.iucr.org [journals.iucr.org]

- 12. chem.libretexts.org [chem.libretexts.org]

The Ortho-Amine's Influence: A Technical Guide to the Reactivity of the Aldehyde Group in 2-(Piperidin-1-ylmethyl)benzaldehyde

Abstract

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of bifunctional molecules is paramount for the rational design of synthetic pathways. 2-(Piperidin-1-ylmethyl)benzaldehyde presents a compelling case study in which the reactivity of a simple aromatic aldehyde is profoundly modulated by an ortho-disposed tertiary amine. This guide provides an in-depth analysis of the electronic and steric factors governing the chemistry of this aldehyde, moving beyond standard textbook reactions to explore the unique intramolecular pathways unlocked by the proximal piperidine moiety. We will dissect the causality behind its reaction profiles, from standard nucleophilic additions and oxidations to elegant intramolecular cyclizations, offering field-proven insights and detailed experimental protocols to empower your research endeavors.

Introduction: More Than Just an Aldehyde

At first glance, this compound appears to be a straightforward aromatic aldehyde. However, the strategic placement of a piperidin-1-ylmethyl group at the ortho-position introduces a layer of complexity and synthetic potential that distinguishes it from simpler analogs like benzaldehyde. This substituent is not a passive spectator; its tertiary amine functionality is perfectly poised to influence the aldehyde's reactivity through a combination of electronic, steric, and direct catalytic effects.

This unique arrangement makes the molecule a valuable building block for the synthesis of complex nitrogen-containing heterocyclic scaffolds, which are prevalent in medicinal chemistry and natural product synthesis. Understanding how to selectively engage either classical aldehyde chemistry or leverage the intramolecular potential of the amine is key to unlocking its full synthetic utility.

Caption: Core components of the target molecule and its dual reactivity.

The Duality of the ortho-Piperidinylmethyl Substituent

The behavior of the aldehyde is dictated by the multifaceted nature of its neighboring group. These effects can be synergistic or competitive, depending on the reaction conditions and the nature of the attacking reagent.

Electronic and Steric Effects

The piperidin-1-ylmethyl group influences the electrophilicity of the carbonyl carbon through two primary mechanisms:

-

Inductive Effect (+I): As an alkyl group, the substituent has a weak electron-donating inductive effect. This effect slightly increases the electron density on the aromatic ring and, consequently, on the carbonyl carbon, making it marginally less electrophilic than the carbonyl in unsubstituted benzaldehyde.

-

Steric Hindrance: The bulky piperidine ring, held in proximity to the aldehyde by a methylene linker, presents a significant steric shield. This bulk can hinder the approach of large nucleophiles to the carbonyl carbon, potentially slowing reaction rates or favoring addition from the less hindered face. For reactions sensitive to steric crowding, such as those involving bulky Grignard reagents or Wittig ylides, this effect can be a determining factor in reaction feasibility and yield.

The Defining Feature: Intramolecular Interactions

The most profound influence of the ortho-substituent comes from the nucleophilic and basic character of the tertiary amine. The nitrogen's lone pair of electrons can engage in intramolecular processes that are unavailable to meta- or para-substituted isomers.

-

Intramolecular Catalysis: The amine can act as an internal Brønsted base, activating nucleophiles or facilitating proton transfers in the transition state.

-